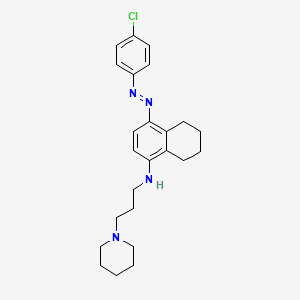
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT 29666 is a therapeutic agent.
Aplicaciones Científicas De Investigación
Heteroaromatization with 4-phenyldiazenyl-1-naphthol
- A study detailed the synthesis of 4H-naphthopyran derivatives through a one-pot reaction involving 4-phenyldiazenyl-1-naphthol, p-chloro benzaldehyde, and either malononitrile or ethyl cyanoacetate. The molecular geometry, reactivity descriptors, and frontier molecular orbitals of the resulting compounds were analyzed, indicating potential applications in materials science and molecular engineering due to their unique structural and electronic properties (Mohamed, El-Wahab, & El-Gogary, 2017).
Molecular Interaction and Pharmacology
Molecular Interaction of Antagonists with the CB1 Cannabinoid Receptor
- Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed insights into its conformational behavior and interaction with the CB1 cannabinoid receptor. The findings emphasized the importance of the aromatic ring moiety and the pyrazole C3 substituent in receptor binding and activity, providing a framework for designing new receptor antagonists (Shim et al., 2002).
Antimicrobial Properties
Crystal Structure and Antimicrobial Activity of Benzo[f]Chromene Derivative
- The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant antimicrobial activities, with promising bactericidal and fungicidal effects. This highlights the potential of this compound and its derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Antimicrobial Activity of Piperidine Derivatives
- A study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum showed that certain derivatives exhibited significant antimicrobial activities. This suggests the potential of these compounds in agricultural applications to combat plant pathogens (Vinaya et al., 2009).
Propiedades
Número CAS |
3365-99-9 |
|---|---|
Nombre del producto |
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine |
Fórmula molecular |
C24H31ClN4 |
Peso molecular |
411 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)diazenyl]-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C24H31ClN4/c25-19-9-11-20(12-10-19)27-28-24-14-13-23(21-7-2-3-8-22(21)24)26-15-6-18-29-16-4-1-5-17-29/h9-14,26H,1-8,15-18H2 |
Clave InChI |
CSHZDAXDYRNRJU-BYYHNAKLSA-N |
SMILES |
C1CCN(CC1)CCCNC2=C3CCCCC3=C(C=C2)N=NC4=CC=C(C=C4)Cl |
SMILES canónico |
C1CCN(CC1)CCCNC2=C3CCCCC3=C(C=C2)N=NC4=CC=C(C=C4)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(3-(4-(p-chlorophenyl-azo)-5,6,7,8-tetrahydro-1- naphthylamino)propyl)piperidine ABT 29666 ABT-29666 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



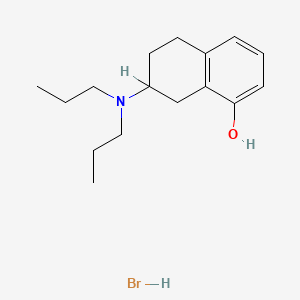
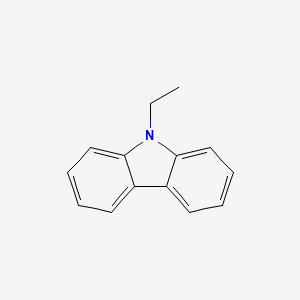
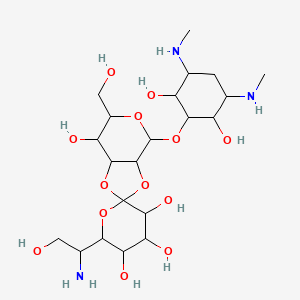
![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)
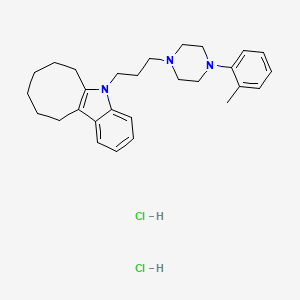
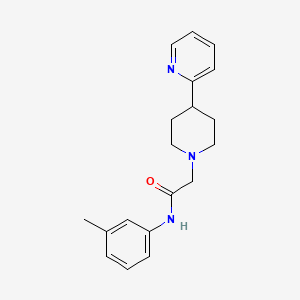
![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)
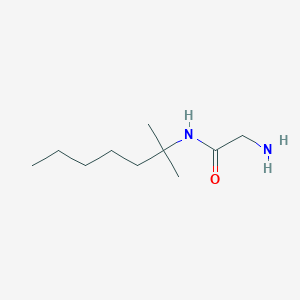
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
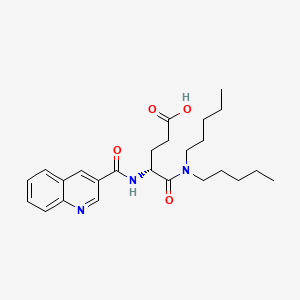
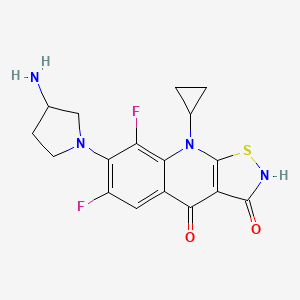
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)